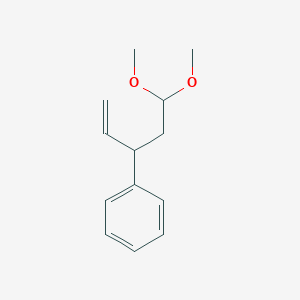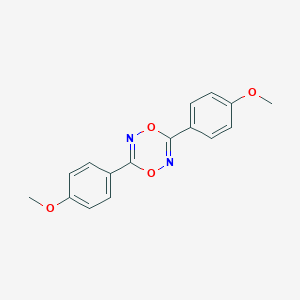
3,6-Bis(4-methoxyphenyl)-1,4,2,5-dioxadiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Bis(4-methoxyphenyl)-1,4,2,5-dioxadiazine: is an organic compound known for its unique structural properties and potential applications in various fields. This compound features two methoxyphenyl groups attached to a dioxadiazine ring, which contributes to its distinct chemical behavior and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Bis(4-methoxyphenyl)-1,4,2,5-dioxadiazine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the condensation of 4-methoxybenzaldehyde with hydrazine derivatives, followed by cyclization to form the dioxadiazine ring. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: 3,6-Bis(4-methoxyphenyl)-1,4,2,5-dioxadiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the dioxadiazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
科学的研究の応用
Chemistry: In chemistry, 3,6-Bis(4-methoxyphenyl)-1,4,2,5-dioxadiazine is used as a building block for synthesizing more complex molecules
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development and biochemical research.
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. Research is ongoing to determine their efficacy and safety in treating various diseases.
Industry: Industrially, this compound is used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 3,6-Bis(4-methoxyphenyl)-1,4,2,5-dioxadiazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
類似化合物との比較
- 3,6-Bis(4-methoxyphenyl)-9H-carbazole
- Bis[di(4-methoxyphenyl)amino]carbazole-capped indacenodithiophenes
- 3,6-bis(diphenylaminyl)carbazole
Comparison: Compared to these similar compounds, 3,6-Bis(4-methoxyphenyl)-1,4,2,5-dioxadiazine exhibits unique properties due to the presence of the dioxadiazine ring. This structural feature imparts distinct reactivity and stability, making it suitable for specific applications that other compounds may not fulfill.
特性
CAS番号 |
54697-03-9 |
|---|---|
分子式 |
C16H14N2O4 |
分子量 |
298.29 g/mol |
IUPAC名 |
3,6-bis(4-methoxyphenyl)-1,4,2,5-dioxadiazine |
InChI |
InChI=1S/C16H14N2O4/c1-19-13-7-3-11(4-8-13)15-17-22-16(18-21-15)12-5-9-14(20-2)10-6-12/h3-10H,1-2H3 |
InChIキー |
FJEUPOSVNDEDPZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NOC(=NO2)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


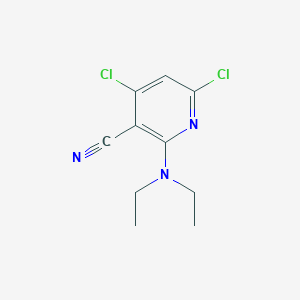



![1,1'-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene)](/img/structure/B14645346.png)


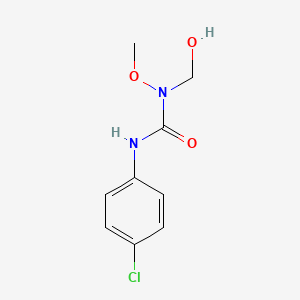
![2-[1-(2-Oxopropyl)pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14645362.png)
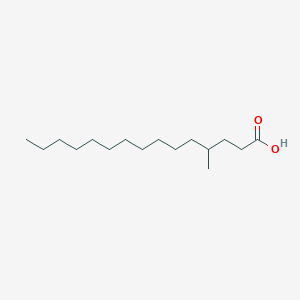
![2-Pyridinemethanol, 6,6'-[oxybis(methylene)]bis-](/img/structure/B14645370.png)

